2,3-Dimethyl-4,5-dithiaoctane
Description
Structure
3D Structure
Properties
CAS No. |
72437-67-3 |
|---|---|
Molecular Formula |
C8H18S2 |
Molecular Weight |
178.4 g/mol |
IUPAC Name |
2-methyl-3-(propyldisulfanyl)butane |
InChI |
InChI=1S/C8H18S2/c1-5-6-9-10-8(4)7(2)3/h7-8H,5-6H2,1-4H3 |
InChI Key |
NWRHSMBBPGLJSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSSC(C)C(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dimethyl 4,5 Dithiaoctane and Its Structural Analogues
Direct Synthesis Approaches for Dithiaalkanes
The synthesis of disulfides, whether symmetrical or unsymmetrical like 2,3-Dimethyl-4,5-dithiaoctane, most commonly begins with thiol precursors. The primary challenge lies in controlling the coupling reaction to favor the desired product.
Formation of Disulfide Bonds from Thiol Precursors
The oxidative coupling of thiols is a fundamental method for forming disulfide bonds. tandfonline.com For symmetrical disulfides, this involves the oxidation of a single thiol species. A variety of oxidizing agents have been employed for this transformation, ranging from classic reagents to milder, more selective modern systems. tandfonline.comorganic-chemistry.org
The synthesis of an unsymmetrical disulfide such as this compound, which is structurally composed of a sec-butyl group and a 1,2-dimethylpropyl group linked by a disulfide bond, requires more sophisticated strategies to prevent the formation of symmetrical byproducts. acs.org The direct oxidative cross-coupling of two different thiols often results in a statistical mixture of three disulfide products. thieme-connect.com
To overcome this, several methods have been developed:
Thiol-Disulfide Exchange: A symmetrical disulfide can be reacted with a different thiol to form the desired unsymmetrical disulfide. Driving the reaction equilibrium, often by using an excess of the symmetrical disulfide, can make this a viable method. thieme-connect.com
Use of Pre-activated Sulfur Reagents: A common and effective strategy involves activating one thiol before reacting it with a second, different thiol. For example, a thiol can be reacted with 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol intermediate, which then cleanly reacts with another thiol to yield the unsymmetrical disulfide. acs.org
Base-Catalyzed Aerobic Coupling: Recent advancements have described efficient methods for the synthesis of unsymmetrical disulfides through the aerobic cross-dehydrogenative coupling of thiols using simple inorganic bases like potassium or cesium carbonate as catalysts. This approach is noted for its high atom economy and use of oxygen as a green oxidant. rsc.org
SuFEx Reagent-Mediated Synthesis: A specially designed SuFEx (Sulfur(VI) Fluoride Exchange) reagent has been shown to selectively synthesize unsymmetrical disulfides. The reagent first reacts with a more acidic thiol to form a thiosulfonate intermediate, which then couples with a less acidic thiol, with yields reported up to 98%. nih.govacs.org
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Base-Catalyzed Aerobic Coupling | Uses K₂CO₃ or Cs₂CO₃ to catalyze the cross-coupling of two different thiols under an oxygen atmosphere. | High atom-economy, green oxidant (O₂), mild conditions. | rsc.org |
| SuFEx Reagent | A water-removable SuFEx reagent selectively reacts with two different thiols in sequence based on acidity. | High yields (up to 98%), works with equimolar thiols, easy purification. | nih.govacs.org |
| Thiol-Disulfide Exchange | Reaction between a symmetrical disulfide and a different thiol to form an equilibrium mixture. | Simple concept, can be effective if equilibrium is shifted. | thieme-connect.com |
| Pre-activated Sulfur Reagents | One thiol is activated (e.g., with 1-chlorobenzotriazole) before reaction with a second thiol. | Classic and reliable method to avoid symmetrical byproducts. | acs.org |
Strategies for Constructing Thioether Linkages in Related Compounds
While this compound is a disulfide, its structural analogues include thioethers, where sulfur is bonded to two alkyl groups. The synthesis of such compounds, for instance, 1,8-bis(3,5-dimethylpyrazol-1-yl)-3,6-dithiaoctane, has been reported. beilstein-journals.org A common strategy involves the reaction of a tosylated alcohol derivative, like 1-(2-tosyloxyethyl)-3,5-dimethylpyrazole, with a sulfur source. For example, reacting this tosylate with sodium sulfide (B99878) (Na₂S) yields a monosulfide-bridged compound, 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-thiapentane. beilstein-journals.org To create a dithioether like the 3,6-dithiaoctane (B1346781) analogue, the tosylate can be reacted with a dithiolate, such as that generated in situ from 1,2-dibromoethane (B42909) diisothiuronium salt. beilstein-journals.org
Incorporation of the this compound Core into Complex Molecular Architectures
In synthetic chemistry, dithiaalkane moieties are incorporated into larger structures for various purposes. Ligands containing thioether or dithioether spacers linking heterocyclic units, such as pyrazoles, are synthesized to create chelating agents for transition metals. beilstein-journals.orgresearchgate.net For instance, 1,8-bis(3,5-dimethylpyrazol-1-yl)-3,6-dithiaoctane has been synthesized and its coordination chemistry with metals like zinc, nickel, and cobalt has been studied. researchgate.net The ability to form these disulfide or thioether linkages reliably is key to building complex, functional molecules for applications in catalysis and materials science. oatext.com
Exploration of Stereoselective and Diastereoselective Synthetic Pathways
The structure of this compound contains two stereocenters, leading to the possibility of different diastereomers. The development of synthetic methods that can control this stereochemistry is a significant area of research.
The stereoselective synthesis of molecules with vicinal stereocenters, such as those in diamines or dithioethers, often relies on sophisticated catalytic systems. For example, Rh-catalyzed three-component reactions have been developed for the highly diastereoselective synthesis of vicinal diamines. rsc.org Similar principles can be applied to sulfur-containing compounds. The reaction of dibenzoylacetylene (B1330223) with propane-1,3-dithiol in the presence of triphenylphosphine (B44618) leads to the diastereoselective formation of a trans-dithioether product. researchgate.net
For chiral disulfides, synthesis often starts from chiral precursors. Chiral hydroxythiols derived from natural products like α- and β-pinene have been synthesized and subsequently converted into the corresponding disulfides in high yields. researchgate.net The stereochemistry of the final disulfide is dictated by the stereochemistry of the starting thiol. The oxidation of a chiral thiol to a symmetrical disulfide generally proceeds with retention of stereochemistry at the carbon centers adjacent to the sulfur atoms. The challenge in synthesizing a specific diastereomer of an unsymmetrical chiral disulfide like this compound would lie in coupling two different chiral thiols while controlling the formation of the S-S bond, a process that itself can be influenced by chiral catalysts or auxiliaries. acs.org
Advancements in Green Chemical Synthesis for Dithiaalkanes
In recent years, there has been a strong push towards developing more environmentally friendly synthetic methods. For disulfide synthesis, this translates to avoiding harsh or toxic reagents, reducing waste, and using milder reaction conditions. tandfonline.comrsc.org
Several green approaches for the oxidation of thiols to disulfides have been reported:
Catalysis with Ascorbic Acid: A simple and efficient method uses a catalytic amount of ascorbic acid (Vitamin C) in water to oxidize a wide variety of thiols to symmetrical disulfides at room temperature, with high yields and an easy workup. tandfonline.comtandfonline.com
Flavin-Iodine Dual Catalysis: A metal-free system combining a riboflavin-derived organocatalyst and molecular iodine can promote the aerobic oxidation of thiols to disulfides. This biomimetic approach uses air as the ultimate oxidant under mild, room-temperature conditions. organic-chemistry.org
Molybdenum-Catalyzed Oxidation: Anionic polyoxomolybdate has been used as a catalyst for the selective oxidation of thiols using green oxidants like hydrogen peroxide (H₂O₂) or air. rsc.org
Photochemical Metal-Free Oxidation: Using a simple photoinitiator like phenylglyoxylic acid and light from common household bulbs, various thiols can be oxidized to disulfides in excellent yields under metal-free conditions. rsc.org
Iodine in Water: A recyclable process using iodine as the oxidant in water has been developed. The iodide byproduct can be re-oxidized to iodine with hydrogen peroxide, allowing the reaction medium to be reused. rsc.org
| Green Method | Catalyst/Reagent | Oxidant | Key Advantages | Reference |
|---|---|---|---|---|
| Ascorbic Acid Catalysis | Ascorbic Acid (10 mol%) | - | Uses water as solvent, room temperature, inexpensive and benign catalyst. | tandfonline.comtandfonline.com |
| Flavin-Iodine Catalysis | Riboflavin derivative + I₂ | Air (O₂) | Metal-free, biomimetic, mild conditions. | organic-chemistry.org |
| Molybdenum Catalysis | Polyoxomolybdate | H₂O₂ or Air | Scalable, operationally simple, good chemoselectivity. | rsc.org |
| Photochemical Oxidation | Phenylglyoxylic acid | Air (O₂) | Metal-free, uses simple light source, inexpensive. | rsc.org |
| Iodine in Water | Iodine | Iodine (recyclable) | Uses water as solvent, recyclable oxidant system. | rsc.org |
These advancements highlight a significant trend in organic synthesis, moving towards methodologies that are not only efficient and selective but also sustainable and environmentally responsible.
Chemical Reactivity and Mechanistic Studies of 2,3 Dimethyl 4,5 Dithiaoctane
Oxidative Transformations of the Disulfide Bridge
The sulfur atoms in the disulfide bond of 2,3-Dimethyl-4,5-dithiaoctane exist in a low oxidation state and are readily oxidized. The nature of the final product depends on the strength of the oxidizing agent and the reaction conditions.
The oxidation of dialkyl disulfides like this compound can proceed in a stepwise manner to yield a series of oxidized sulfur compounds. The initial oxidation product is a thiosulfinate, which can undergo further oxidation or rearrangement. A common pathway involves the formation of sulfoxides and ultimately sulfones.
Mild oxidizing agents, such as sodium meta-periodate or a stoichiometric amount of hydrogen peroxide, can selectively oxidize one of the sulfur atoms to form a sulfoxide. More potent oxidizing agents, or an excess of the oxidant, will lead to the formation of sulfones. The reaction with hydrogen peroxide, for instance, can be controlled to produce either the sulfoxide or the sulfone.
Table 1: Representative Oxidation Products of Dialkyl Disulfides
| Starting Material | Oxidizing Agent | Major Product(s) |
|---|---|---|
| Dialkyl Disulfide | m-CPBA (1 equiv.) | Alkyl Thiosulfinate |
| Dialkyl Disulfide | H₂O₂ (excess) | Alkyl Sulfonic Acid |
This table presents generalized oxidation reactions for dialkyl disulfides, analogous to this compound.
Kinetic studies on the oxidation of acyclic disulfides reveal that the reaction rate is influenced by several factors, including the nature of the oxidant, the solvent, and the steric and electronic properties of the alkyl groups attached to the disulfide bond. The mechanism of oxidation often involves the nucleophilic attack of one of the sulfur atoms on the electrophilic oxidizing agent.
For instance, the oxidation with peroxy acids is believed to proceed through a concerted mechanism where the sulfur atom attacks the peroxy oxygen, leading to the formation of the oxidized sulfur species and the corresponding carboxylic acid.
Reductive Cleavage and Hydrogenolysis of the Disulfide Bond
The disulfide bond is susceptible to reductive cleavage by various reducing agents, resulting in the formation of two thiol molecules. This reaction is fundamental in biochemistry, where the reduction of disulfide bridges in proteins is a key process. Common laboratory reducing agents for this transformation include sodium borohydride, lithium aluminum hydride, and phosphines like triphenylphosphine (B44618).
Hydrogenolysis, the cleavage of a bond by reaction with hydrogen, can also be employed to reduce the disulfide bond. This is typically carried out using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.
Electrophilic and Nucleophilic Reactions at the Sulfur Centers
The sulfur atoms of the disulfide bond in this compound possess lone pairs of electrons, rendering them nucleophilic. They can react with a variety of electrophiles. For example, alkylation with alkyl halides can occur at one of the sulfur atoms, leading to the formation of a sulfonium ion.
Conversely, the disulfide bond can also be attacked by nucleophiles. This is particularly evident in the thiol-disulfide exchange reaction, where a thiolate anion attacks one of the sulfur atoms of the disulfide bond, leading to the formation of a new disulfide and a new thiolate. This is a reversible reaction, and the position of the equilibrium is dependent on the relative concentrations and reduction potentials of the thiols and disulfides involved.
Radical-Mediated Reactions and their Implications in Organic Synthesis
The sulfur-sulfur bond in disulfides can be cleaved homolytically by heat or light to generate two thiyl radicals. These radicals are highly reactive species that can participate in a variety of subsequent reactions, including addition to unsaturated bonds (alkenes and alkynes) and hydrogen abstraction.
In the context of organic synthesis, radical reactions involving disulfides can be utilized for the formation of new carbon-sulfur bonds. For instance, the photochemically or thermally initiated addition of a disulfide to an alkene can proceed via a radical chain mechanism to yield a bis(alkylthio)alkane.
Thermal and Photolytic Degradation Pathways of Dithiaalkanes
The thermal stability of dithiaalkanes is limited by the relatively weak disulfide bond (bond dissociation energy of approximately 60-70 kcal/mol). Upon heating, homolytic cleavage of the S-S bond is the primary degradation pathway, leading to the formation of thiyl radicals. These radicals can then undergo a variety of secondary reactions, including disproportionation and recombination.
Photolytic degradation can also occur upon irradiation with ultraviolet light. The energy from the photons can induce the homolytic cleavage of the disulfide bond, again generating thiyl radicals and initiating subsequent radical-based degradation processes.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Sulfoxide |
| Sulfone |
| Thiosulfinate |
| Alkyl Sulfonic Acid |
| Sodium meta-periodate |
| Hydrogen peroxide |
| m-Chloroperoxybenzoic acid (m-CPBA) |
| Potassium permanganate (KMnO₄) |
| Sodium borohydride |
| Lithium aluminum hydride |
| Triphenylphosphine |
| Palladium on carbon (Pd/C) |
| Raney nickel |
| Sulfonium ion |
| Thiol |
| Thiolate |
| Alkene |
| Alkyne |
Coordination Chemistry of Dithiaalkane Ligands, with Emphasis on 2,3 Dimethyl 4,5 Dithiaoctane Analogues
Design Principles for Sulfur-Donor Ligands in Metal Complexation
The design of effective sulfur-donor ligands for metal complexation hinges on several key principles that influence the stability and reactivity of the resulting metal complexes. These principles include the chelate effect, and the electronic and steric properties of the ligand. solubilityofthings.comnumberanalytics.com
Sulfur-donor ligands are classified as soft bases and readily form stable complexes with transition metal ions, which are soft acids. alfa-chemistry.com The sulfur atoms in these ligands can act as σ-donors, σ-donor-π-donors, or σ-donor-π-acceptors, depending on the metal's electronic state and the steric environment. alfa-chemistry.com For instance, a tendency to form π-bonds is observed when the metal is in a high oxidation state or electron-deficient. alfa-chemistry.com
A significant factor in the stability of complexes with polydentate ligands like dithiaalkanes is the chelate effect . This effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. wikipedia.orglibretexts.org The primary driving force for the chelate effect is a significant increase in entropy upon chelation, as one multidentate ligand displaces multiple monodentate ligands, leading to a greater number of free molecules in the system. libretexts.orgnumberanalytics.com The formation of five- or six-membered chelate rings is generally most favorable, minimizing steric strain. nih.govscribd.com
The table below summarizes the key design principles for sulfur-donor ligands.
| Design Principle | Description | Reference |
| Hard and Soft Acids and Bases (HSAB) Principle | Sulfur, a soft donor atom, preferentially binds to soft metal ions (e.g., transition metals). | alfa-chemistry.comnih.gov |
| Chelate Effect | The formation of a ring structure with a metal ion by a polydentate ligand leads to enhanced complex stability compared to monodentate ligands. | wikipedia.orgunacademy.com |
| Ring Size | The formation of five- and six-membered chelate rings is thermodynamically favored as it minimizes steric strain. | nih.govscribd.com |
| Steric Hindrance | The spatial arrangement of atoms can affect the approach of ligands to a metal center. Bulky ligands can create steric hindrance, potentially leading to weaker complexes. | solubilityofthings.com |
| Electronic Properties | The electron-donating ability of the sulfur atoms and the presence of substituents on the ligand backbone influence the strength and nature of the metal-ligand bond. | numberanalytics.com |
Complexation Behavior with Transition Metal Ions
The interaction of dithiaalkane ligands, including analogues of 2,3-dimethyl-4,5-dithiaoctane, with transition metal ions is characterized by a diversity of coordination modes and geometries, which are profoundly influenced by both electronic and steric factors.
Dithiaalkane ligands are flexible and can adopt various conformations to coordinate with metal centers. The most common coordination mode is as a bidentate chelating ligand, forming a stable ring structure with the metal ion. researchgate.net However, they can also act as bridging ligands, connecting two metal centers. researchgate.net
The geometry of the resulting metal complex is determined by the coordination number of the metal ion and the steric demands of the dithiaalkane ligand. lumenlearning.comlibretexts.org Common geometries for transition metal complexes include:
Octahedral: With a coordination number of six, the ligands are arranged at the corners of an octahedron. lumenlearning.comlibretexts.org
Square Planar: Typically observed for d⁸ metal ions like Pd(II) and Pt(II) with a coordination number of four. libretexts.org
Tetrahedral: Also associated with a coordination number of four, this geometry is common for metal ions like Zn(II) and Cd(II). libretexts.org
The presence of bulky substituents on the dithiaalkane backbone, such as the methyl groups in this compound analogues, can influence the adoption of a particular geometry by creating steric hindrance that favors less crowded arrangements. nih.govresearchgate.net
The stability and reactivity of dithiaalkane-metal complexes are a direct consequence of the electronic and steric properties of the ligand and the metal ion. solubilityofthings.comnumberanalytics.com
Electronic Effects: The electron-donating ability of the sulfur atoms is a key factor. numberanalytics.com Alkyl groups, such as the methyl groups in this compound, are electron-donating and can increase the electron density on the sulfur atoms, potentially leading to stronger metal-ligand bonds. researchgate.net The oxidation state of the metal also plays a crucial role; a higher oxidation state generally results in a stronger metal-ligand bond. numberanalytics.com
Steric Effects: The size and arrangement of substituents on the dithiaalkane ligand can significantly impact the complex's structure and stability. solubilityofthings.comnih.gov Bulky substituents can create steric strain, which may be relieved through conformational changes in the ligand or by influencing the coordination geometry around the metal. nih.gov This steric hindrance can also affect the accessibility of the metal center to other molecules, which is a critical factor in catalytic applications. solubilityofthings.com
A summary of these influences is presented in the table below.
| Factor | Influence on Ligand-Metal Interactions | Reference |
| Electronic: Ligand Donor Strength | Increased electron density on sulfur atoms enhances donation to the metal, strengthening the M-S bond. | numberanalytics.com |
| Electronic: Metal Oxidation State | Higher metal oxidation states lead to stronger electrostatic attraction and more stable complexes. | numberanalytics.com |
| Steric: Ligand Bulk | Bulky substituents can cause steric hindrance, influencing coordination geometry and potentially weakening the M-S bond. | solubilityofthings.comresearchgate.net |
| Steric: Chelate Ring Conformation | The flexibility of the dithiaalkane chain allows it to adopt conformations that minimize steric strain upon complexation. | nih.gov |
Spectroscopic Characterization of Metal-Dithiaalkane Complexes
A variety of spectroscopic techniques are employed to elucidate the structure and bonding in metal-dithiaalkane complexes. ekb.egresearchgate.net These methods provide valuable insights into the coordination environment of the metal ion and the electronic properties of the complex.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the dithiaalkane ligand to the metal center. Changes in the vibrational frequencies of the C-S bonds upon complexation can provide evidence of metal-sulfur bond formation. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the structure of diamagnetic metal-dithiaalkane complexes in solution. researchgate.netnih.gov Chemical shift changes in the ligand's protons and carbons upon coordination can reveal information about the binding mode and the conformation of the chelate ring. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex. ekb.egmdpi.com Metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands can provide information about the electronic structure of the complex. nih.gov
The table below outlines the application of these spectroscopic techniques.
| Spectroscopic Technique | Information Obtained | Reference |
| Infrared (IR) Spectroscopy | Evidence of metal-sulfur bond formation through shifts in C-S stretching frequencies. | researchgate.netmdpi.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of solution-state structure, ligand conformation, and binding mode for diamagnetic complexes. | researchgate.netnih.gov |
| UV-Visible (UV-Vis) Spectroscopy | Information on electronic transitions (e.g., d-d, MLCT, LMCT) and electronic structure. | ekb.egnih.gov |
| X-ray Crystallography | Precise determination of solid-state structure, including bond lengths, bond angles, and coordination geometry. | nih.govrsc.orgresearchgate.net |
Potential Catalytic Applications and Biomimetic Studies of Dithiaalkane-Metal Complexes
The unique properties of dithiaalkane-metal complexes make them promising candidates for various applications, particularly in catalysis and as models for biological systems. alfa-chemistry.commdpi.com
Catalytic Applications: The ability of the sulfur donor atoms to stabilize different oxidation states of the metal center is a key feature for catalysis. alfa-chemistry.comresearchgate.net Metal complexes with dithiaalkane ligands have been explored for a range of catalytic reactions. mdpi.comrsc.org The steric and electronic properties of the ligand can be tuned to optimize the catalytic activity and selectivity of the complex. nih.govuzh.ch
Biomimetic Studies: Many metalloenzymes contain metal centers coordinated to sulfur-rich environments. core.ac.uk Dithiaalkane complexes can serve as structural and functional models for the active sites of these enzymes, providing insights into their reaction mechanisms. yale.edunih.gov For example, they can be used to model the reactivity of metalloproteins involved in electron transfer and substrate activation. yale.edursc.org The study of these biomimetic complexes contributes to a deeper understanding of biological processes and can guide the design of new catalysts. mdpi.com
Advanced Computational and Theoretical Investigations on 2,3 Dimethyl 4,5 Dithiaoctane
Electronic Structure and Bonding Analysis using Quantum Chemical Methods
Quantum chemical methods provide a powerful lens for examining the electronic structure and bonding characteristics of molecules like 2,3-Dimethyl-4,5-dithiaoctane. These computational techniques, rooted in quantum mechanics, allow for the detailed analysis of molecular orbitals, electron density distribution, and the nature of chemical bonds, offering insights that are often inaccessible through experimental means alone.
Studies on related organosulfur compounds, such as dinitrodiphenyl (B12803432) disulfides, have successfully employed methods like the quantum theory of atoms in molecules (QTAIM) and natural bond orbitals (NBO) to analyze intramolecular interactions. nih.gov For instance, these analyses have revealed the presence of uncommon hypervalent four-center six-electron interactions (O···S–S···O) and intramolecular C–H···S hydrogen bonds, which significantly influence the molecule's stability. nih.gov While specific studies on this compound are not widely available, the principles from these related investigations are transferable.
Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic properties of molecules. mdpi.com It has been instrumental in calculating and understanding group electronegativity and hardness, which are fundamental concepts in describing chemical reactivity. mdpi.com The application of DFT to this compound would likely involve calculating its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity and its behavior in chemical reactions.
Furthermore, the analysis of the electron density distribution can elucidate the nature of the disulfide (S-S) bond, which is a key feature of this compound. The strength and characteristics of this bond are central to the compound's chemical behavior. nih.gov Computational methods can also quantify the non-covalent interactions within the molecule, which play a significant role in determining its three-dimensional structure and stability. nih.gov
Conformational Landscape and Energy Minima Calculations
The flexibility of the alkyl chains and the rotational freedom around the disulfide bond in this compound give rise to a complex conformational landscape with multiple energy minima. Identifying these stable conformations and the energy barriers between them is crucial for understanding the molecule's dynamic behavior and its interactions with other molecules.
Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore this landscape. liverpool.ac.ukwustl.edu Energy minimization algorithms are used to locate the stationary points on the potential energy surface, which correspond to stable conformations (minima) and transition states (saddle points). wustl.eduwikipedia.org The principle of minimum energy dictates that a system will tend towards the conformation with the lowest internal energy. wikipedia.org
For similar flexible molecules, like certain bispyrazole ligands, computational studies have been essential in understanding how the ligand can adopt different conformations, leading to varied coordination modes with metal centers. csic.es In the case of this compound, different conformers would exhibit distinct energetic stabilities. A thorough conformational analysis would involve systematically rotating the rotatable bonds and performing energy calculations for each resulting geometry.
The results of such calculations are often visualized as a potential energy surface, where the conformational coordinates are plotted against energy. The valleys on this surface represent the energy minima, corresponding to the most probable shapes the molecule will adopt. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, with lower energy conformers being more abundant.
Below is a hypothetical data table illustrating the kind of information that would be generated from a conformational analysis of this compound. The dihedral angles around the key bonds (e.g., C-S and S-S bonds) would define the different conformers.
| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |
| A | 60 | 180 | 0.00 |
| B | 180 | 180 | 1.25 |
| C | -60 | 180 | 0.00 |
| D | 60 | 60 | 2.50 |
| *Note: Dihedral angles are hypothetical and for illustrative purposes. |
Theoretical Estimation of Energetic Parameters and Reaction Energetics
Theoretical methods are invaluable for determining the energetic parameters of molecules and the energetics of their reactions. nih.gov For this compound, key energetic parameters include its enthalpy of formation, bond dissociation energies, and activation energies for various reactions.
High-level ab initio methods, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide highly accurate estimations of gas-phase enthalpies of formation. nih.gov While computationally expensive, these methods have been successfully applied to a range of sulfur-containing compounds. nih.gov For larger molecules, more efficient protocols based on local coupled-cluster methods have been developed. nih.gov
The thermochemical properties of homologous dithiaalkanes like 2,3-dithiabutane and 3,4-dithiahexane have been studied experimentally, and these data can be used to validate and benchmark theoretical calculations. researchgate.netacs.org For instance, the S-S thermochemical bond energy in these disulfides has been found to be similar to that in elemental sulfur (S₈). researchgate.net
Computational studies can also be used to model reaction energetics. For example, the energetic span model provides a framework for calculating the turnover frequency (TOF) of a catalytic cycle from a computed energy profile. nih.gov This model identifies the TOF-determining transition state (TDTS) and the TOF-determining intermediate (TDI) to define the energetic span of the cycle. nih.gov While not directly a catalyst itself, understanding the energetics of reactions involving this compound, such as its oxidation or cleavage of the disulfide bond, is crucial.
A hypothetical table of calculated energetic parameters for this compound is presented below.
| Parameter | Calculated Value | Method |
| Gas-Phase Enthalpy of Formation (298.15 K) | - | LCCSD(T) |
| S-S Bond Dissociation Energy | - | G4 Theory |
| C-S Bond Dissociation Energy | - | G4 Theory |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface and identifying transition states, intermediates, and products, researchers can gain a step-by-step understanding of how a reaction proceeds.
For reactions involving this compound, computational modeling could be used to investigate various transformations, such as its role as a catalyst in chlorination reactions or its electrochemical behavior. researchgate.netresearchgate.net For instance, in the chlorination of phenols, dithiaalkanes have been studied as catalysts, and computational modeling could help to understand the interaction between the dithiaalkane, the chlorinating agent, and the phenol, and to identify the key intermediates and transition states in the catalytic cycle. researchgate.net
The United Reaction Valley Approach (URVA) is a sophisticated method for analyzing reaction mechanisms. smu.edu It partitions the reaction path into distinct phases, such as a preparation phase where reactants prepare for the chemical processes, and transition state phases where bond breaking and formation occur. smu.edu This approach provides a detailed picture of the chemical transformations taking place.
The study of protonic and conformational equilibria of related 1,3-dithiaalkanes in highly acidic media also highlights the utility of computational methods in understanding reaction mechanisms. acs.org Such studies can reveal the nature of reactive intermediates, like thionium (B1214772) ions, which may also be relevant in reactions of this compound under certain conditions.
Molecular Dynamics and Simulation Studies of Dithiaalkane Behavior
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. ebsco.comnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, revealing the intricate dance of molecular motion. ebsco.com
For this compound, MD simulations could be used to study a variety of phenomena, including its conformational dynamics in different solvents, its interactions with surfaces, and its behavior in complex environments. These simulations can provide insights into how the molecule explores its conformational space, the timescales of conformational changes, and how the surrounding environment influences its structure and dynamics. mdpi.com
MD simulations are particularly useful for studying large and complex systems, such as biomolecules in aqueous solution. mdpi.comnih.gov While this compound is a relatively small molecule, MD simulations could be employed to study its aggregation behavior or its interaction with larger molecules like proteins or polymers. For example, simulations could shed light on how dithiaalkane linker chains influence the properties of radiopharmaceuticals. dntb.gov.ua
The output of an MD simulation is a trajectory that contains the coordinates of all atoms at each time step. This trajectory can be analyzed to calculate various properties, such as radial distribution functions to describe the local structure of a liquid, or time correlation functions to understand dynamic processes.
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Reactivity or Binding
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or chemical reactivity. wikipedia.org These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new compounds without the need for extensive experimental testing. wikipedia.orgeuropa.eu
A QSAR model takes the form of an equation: Activity = f(descriptors), where the descriptors are numerical representations of the molecule's physicochemical properties or structural features. wikipedia.org For this compound, a QSAR model could be developed to predict its reactivity in a specific reaction, such as its rate constant for oxidation, or its binding affinity to a particular receptor. nsf.gov
The development of a QSAR model involves several steps:
Data Collection: A dataset of compounds with known activities (e.g., reaction rates) is compiled.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to find a mathematical relationship between the descriptors and the activity. nsf.govnih.gov
Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development. mdpi.com
For dithiaalkanes, QSAR models could be particularly useful for predicting their performance as catalysts in industrial processes or for screening for potential biological activities. mdpi.com By identifying the key structural features that influence reactivity, QSAR models can guide the design of new and improved dithiaalkanes for specific applications.
A hypothetical QSAR model for the reactivity of dithiaalkanes might look like:
log(k) = a * (HOMO energy) + b * (logP) + c * (molecular weight) + d
where 'k' is the reaction rate constant, and a, b, c, and d are coefficients determined from the regression analysis.
Advanced Analytical and Spectroscopic Characterization Techniques for 2,3 Dimethyl 4,5 Dithiaoctane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2,3-Dimethyl-4,5-dithiaoctane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed. msu.edu
¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring atoms. For this compound, one would expect distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) protons, with their chemical shifts influenced by the adjacent sulfur atoms. The integration of these signals would correspond to the number of protons in each unique environment.
¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's local electronic environment, with carbons bonded to electronegative sulfur atoms appearing at characteristic downfield shifts. docbrown.info
Solid-State NMR (ssNMR): While solution-state NMR provides information on the average structure of the molecule in a solvent, solid-state NMR (ssNMR) can probe the structure and dynamics of this compound in its solid form. nih.govuni-bayreuth.de This technique is particularly valuable for studying conformational polymorphisms and intermolecular interactions within the crystal lattice. nih.gov Techniques like high-power decoupling, magic-angle spinning (MAS), and cross-polarization are employed to obtain high-resolution spectra of solid samples. nih.gov
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Methyl (CH₃) Protons | ~ 1.3 ppm | ~ 20 ppm | The exact shift will depend on the specific conformation and solvent. |
| Methylene (CH₂) Protons | ~ 2.7 ppm | ~ 40 ppm | These protons are adjacent to the disulfide bond, leading to a downfield shift. |
| Methine (CH) Protons | ~ 3.0 ppm | ~ 45 ppm | These protons are also influenced by the sulfur atoms. |
Note: These are predicted values and can vary based on experimental conditions. Actual experimental data would be required for precise assignments.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound by probing their characteristic vibrational modes. mt.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. nih.gov The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and methylene groups. The C-S and S-S stretching vibrations, while typically weaker, may also be observable in the fingerprint region of the spectrum, providing direct evidence of the dithiaalkane structure. tandfonline.comias.ac.in
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and can provide valuable information about the S-S disulfide bond, which often gives a characteristic Raman signal. tandfonline.com The combination of IR and Raman spectroscopy offers a more complete vibrational analysis, as some vibrational modes may be more active in one technique than the other due to selection rules. nih.gov
Interactive Data Table: Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |
| C-H Bend (Alkyl) | 1350 - 1470 | IR, Raman |
| C-S Stretch | 600 - 800 | IR, Raman |
| S-S Stretch | 400 - 550 | Raman |
Note: The exact positions and intensities of these bands can be influenced by the molecular conformation and intermolecular interactions.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. chemguide.co.uk It also provides valuable structural information through the analysis of fragmentation patterns. libretexts.org
In a typical electron ionization (EI) mass spectrometer, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. Due to the energetic nature of the ionization process, the molecular ion often undergoes fragmentation, breaking into smaller, characteristic charged fragments. chemguide.co.uklibretexts.org
The fragmentation pattern of this compound would be expected to show cleavage of the C-C and C-S bonds, as well as the S-S bond. The relative abundance of these fragment ions provides a unique fingerprint that can be used to confirm the structure of the molecule. Common fragmentation pathways for dithiaalkanes involve the loss of alkyl radicals and the formation of sulfur-containing cations. docbrown.info
Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Notes |
| 178 | [C₈H₁₈S₂]⁺ | Molecular Ion (M⁺) |
| 121 | [C₅H₁₃S₂]⁺ | Loss of a propyl group |
| 89 | [C₃H₉S₂]⁺ | Cleavage of the central C-C bond |
| 61 | [CH₃S₂]⁺ | Fragment containing the disulfide bond |
| 47 | [CH₃S]⁺ | Thiol fragment |
Note: The relative intensities of these fragments can provide further structural insights.
X-ray Diffraction Analysis for Solid-State Structural Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of this compound in its crystalline solid state. nde-ed.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, can be generated. liverpool.ac.uk
This technique can reveal the precise conformation of the molecule in the solid state, which may differ from its conformation in solution. researchgate.net It can also identify the presence of different crystalline forms, known as polymorphs, which can have distinct physical properties. americanpharmaceuticalreview.com The structural information obtained from X-ray diffraction is invaluable for understanding the relationship between the molecular structure and the macroscopic properties of the material. liverpool.ac.uk
Electrochemical Characterization Methods for Redox Behavior
Electrochemical methods, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound. These techniques probe the oxidation and reduction processes that the molecule can undergo. The disulfide bond (S-S) is a key redox-active functional group.
The electrochemical behavior of similar dithiaalkane compounds has been studied, revealing that they can be either oxidized or reduced at an electrode surface. researchgate.net The potentials at which these redox events occur provide information about the stability of the different oxidation states of the molecule. For this compound, the reduction of the disulfide bond to form two thiol groups is a likely electrochemical process. The study of its redox behavior can be important for applications where electron transfer processes are relevant. researchgate.net
Applications and Advanced Materials Incorporating Dithiaalkane Structures
Utility of 3,6-Dimethyl-4,5-dithiaoctane as an Organic Synthetic Building Block
3,6-Dimethyl-4,5-dithiaoctane, or di-sec-butyl disulfide, serves as a valuable building block in organic synthesis, primarily due to the reactivity of its disulfide bond. It is an important intermediate for creating more complex sulfur-containing molecules. chemicalbook.comasianpubs.org
Several synthetic routes to di-sec-butyl disulfide have been developed. A common industrial approach is the halohydrocarbon method, which involves the reaction of sodium disulfide with a sec-butyl halide, such as 2-bromobutane (B33332) or sec-butyl chloride, often in the presence of a phase-transfer catalyst to improve reaction efficiency. google.com Microwave-assisted synthesis has been shown to shorten reaction times and increase yields, offering a more efficient alternative to conventional heating. asianpubs.orggoogle.com Another major route is the oxidation of the corresponding thiol, 2-butanethiol, using various oxidizing agents. google.com However, the volatility and strong, unpleasant odor of the thiol make this method less favorable for industrial applications. asianpubs.orggoogle.com
Once synthesized, di-sec-butyl disulfide can undergo several key reactions. The disulfide bond can be oxidized to form sulfoxides and sulfones or reduced to yield the parent sec-butyl thiol. The S-S bond can also be cleaved, allowing the sec-butylthio- group to be incorporated into other molecules, demonstrating its utility as a synthetic intermediate. This reactivity makes it a precursor for various organosulfur compounds used in the agrochemical and pharmaceutical industries.
Table 1: Physical and Chemical Properties of 3,6-Dimethyl-4,5-dithiaoctane
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 5943-30-6 | chemicalbook.comlookchem.comscbt.com |
| Molecular Formula | C₈H₁₈S₂ | chemicalbook.comscbt.com |
| Molecular Weight | 178.36 g/mol | chemicalbook.comscbt.com |
| Appearance | Colorless to pale yellow liquid | guidechem.com |
| Odor | Strong, sulfurous, garlic-like | guidechem.com |
| Boiling Point | 220.6 °C (est.) | made-in-china.com |
| Density | 0.957 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.492 | sigmaaldrich.com |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether | made-in-china.comsincerechemical.com |
Integration into Polymer Systems and Composite Materials
The incorporation of dithiaalkane structures into polymers is a strategy used to impart specific functionalities, such as high refractive indices, dynamic properties, and improved thermal stability.
Polythiourethanes are a class of polymers known for their excellent optical properties, including high refractive index and clarity, making them ideal for ophthalmic lenses. okayama-u.ac.jp These materials are typically synthesized through the polyaddition reaction of polythiol compounds and isocyanate compounds. okayama-u.ac.jp The presence of sulfur atoms in the polymer backbone is crucial for achieving a high refractive index. okayama-u.ac.jp
While direct use of 3,6-Dimethyl-4,5-dithiaoctane in lens formulations is not widely documented, more complex polythiols containing the dithiaoctane structural motif are employed. For instance, polythiol compositions based on 4-mercaptomethyl-1,8-dimercapto-3,6-dithiaoctane are used to produce optical materials with desirable properties. google.com The general principle involves increasing the sulfur content of the polymer to enhance its refractive index, leading to thinner and lighter lenses. okayama-u.ac.jp Research into replacing sulfur with selenium, a heavier element in the same group, has also been explored to further increase the refractive index of thiourethane-based materials for optical applications. okayama-u.ac.jp Furthermore, episulfide compounds containing dithiaoctane structures, such as 1,8-bis(2,3-epithiopropylthio)-3,6-dithiaoctane, are cited as monomers for producing resins with high refractive indices suitable for plastic lenses. google.com
The disulfide bond is a dynamic covalent bond, meaning it can be cleaved and reformed under specific stimuli such as changes in redox potential, light, or temperature. rsc.orgwikipedia.org This characteristic is exploited in materials science to create "smart" or responsive polymers. Incorporating disulfide linkages, like the one in 3,6-Dimethyl-4,5-dithiaoctane, into polymer backbones can create materials that are degradable, self-healing, or recyclable. rsc.org
For example, polymers with pendant disulfide groups are used in targeted drug delivery systems. The disulfide bond is stable in the bloodstream but can be cleaved inside cells where the concentration of reducing agents like glutathione (B108866) is higher, triggering the release of a drug payload. rsc.org While simple molecules like di-sec-butyl disulfide are not typically used as monomers directly, they serve as models for the behavior of the S-S bond. The principles of thiol-disulfide exchange chemistry, which can be studied using simple disulfides, are fundamental to designing these advanced functional polymers. wikipedia.org
Application in Electrodeposition Processes as Additives or Modifiers
In the field of electroplating, particularly for copper, organic additives are essential for controlling the quality and morphology of the deposited metal layer. Dithiaalkane derivatives are known to function as additives that can influence the electrodeposition process. researchgate.netstudylib.net For example, 4,5-dithiaoctane-1,8-disulphonic acid, a sulfonated derivative of a dithiaalkane, has been studied for its effects on copper deposition from acid sulfate (B86663) solutions. researchgate.netrsc.org
These sulfur-containing additives can act as accelerators or brighteners. core.ac.uk They adsorb onto the electrode surface and can modify the kinetics of the metal ion reduction. In the context of filling microvias in printed circuit boards, additives are crucial for achieving "bottom-up" filling, where the deposition rate at the bottom of the feature is higher than at the top. core.ac.ukresearchgate.net While 3,6-Dimethyl-4,5-dithiaoctane itself is not a standard additive, the behavior of related dithiaalkane disulfonates illustrates the important role this chemical structure plays in advanced electrodeposition technologies. These compounds can influence the formation of cuprous ion (Cu⁺) intermediates, which are critical in the deposition mechanism. researchgate.net
Table 2: Effects of Dithiaalkane-type Additives in Copper Electrodeposition
| Additive Type | General Function | Effect on Deposition | Example Compound | Source(s) |
|---|---|---|---|---|
| Dithiaalkane Disulfonate | Accelerator | Increases exchange current density, modifies Tafel slopes, promotes bottom-up fill | 4,5-dithiaoctane-1,8-disulphonic acid | researchgate.netrsc.org |
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds and electrostatic forces. e-bookshelf.de Dithiaalkanes can participate in supramolecular chemistry in several ways.
One area of exploration is the self-assembly of dithiaalkane molecules on metal surfaces, particularly gold. The sulfur atoms form bonds with the gold surface, leading to the formation of self-assembled monolayers (SAMs). liverpool.ac.uk The structure and properties of these monolayers can be controlled by the length and functionality of the alkane chains. This has applications in creating patterned surfaces, sensors, and molecular electronic devices. acs.org
Additionally, dithiaalkanes can be incorporated into larger ligand structures for creating complex supramolecular assemblies. For instance, 1,8-bis(2-pyridyl)-3,6-dithiaoctane, which features a dithiaoctane backbone flanked by coordinating pyridyl groups, has been used to synthesize ruthenium(II) complexes. nih.gov Similarly, 1,8-bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane (bddo) acts as a flexible ligand that can coordinate with various metal ions to form binuclear or polynuclear compounds with unique crystal structures. researchgate.net These studies demonstrate that the simple dithiaalkane chain can serve as a flexible spacer in the design of sophisticated ligands for building intricate supramolecular architectures. researchgate.net
Table 3: List of Chemical Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| 3,6-Dimethyl-4,5-dithiaoctane (di-sec-butyl disulfide) | 5943-30-6 |
| 2-Butanethiol (sec-butyl thiol) | 513-53-1 |
| Sodium Disulfide | 22868-13-9 |
| 2-Bromobutane | 78-76-2 |
| sec-Butyl chloride | 78-86-4 |
| 4-Mercaptomethyl-1,8-dimercapto-3,6-dithiaoctane | 126951-40-0 |
| 1,8-Bis(2,3-epithiopropylthio)-3,6-dithiaoctane | Not available |
| Glutathione | 70-18-8 |
| 4,5-Dithiaoctane-1,8-disulphonic acid | 16208-49-0 |
| bis(3-sulfopropyl) disulfide | 27206-35-5 |
| 1,8-Bis(2-pyridyl)-3,6-dithiaoctane | 64691-70-9 |
| 1,8-Bis(3,5-dimethyl-1-pyrazolyl)-3,6-dithiaoctane | 120984-06-5 |
Future Perspectives and Emerging Directions in 2,3 Dimethyl 4,5 Dithiaoctane Research
Unexplored Reactivity Patterns and Synthetic Challenges
The synthesis and reactivity of unsymmetrical disulfides like 2,3-dimethyl-4,5-dithiaoctane present both challenges and opportunities for innovation in organic chemistry.
Synthetic Methodologies: The primary challenge in synthesizing unsymmetrical disulfides is the frequent formation of symmetrical disulfide byproducts. acs.org Traditional methods involving the oxidation of two different thiols often result in low yields and poor selectivity. nih.gov Future research will likely focus on overcoming these hurdles through several advanced strategies:
Masked Strategy: Utilizing prefunctionalized or activated disulfurating reagents to control the coupling process. nih.gov
Umpolung Strategy: This approach involves reacting thiol nucleophiles with preactivated sulfur electrophiles to minimize the formation of homodimers. rsc.org
Catalytic Reductive Coupling: Nickel-catalyzed reductive coupling of alkyl halides with tetrasulfides has emerged as a practical method that uses readily available substrates. nih.gov
SuFEx Reagents: Specially designed reagents that react selectively with thiols of differing acidity can produce unsymmetrical disulfides in high yields. acs.org
Reactivity Exploration: The disulfide bond is known for its lability and can be cleaved by both nucleophiles and electrophiles. mdpi.com Key areas for future reactivity studies of this compound include:
Selective Oxidation: The oxidation of dialkyl disulfides can yield thiosulfinates and subsequently thiosulfonates. cmu.edu Investigating the selective oxidation of one sulfur atom over the other in the unsymmetrical this compound could lead to novel chiral sulfur compounds. The use of catalysts like methyltrioxorhenium(VII) could be pivotal in controlling these reactions. cmu.edu
Photolysis: The photolysis of dialkyl disulfides in a rigid matrix has been shown to produce a thioketone and a thiol. scispace.com Studying the photolytic decomposition of this compound could yield valuable insights into its bond dissociation energies and photochemical reaction pathways.
Thiol-Disulfide Exchange: This fundamental reaction is crucial in various chemical and biological processes. researchgate.net Exploring the kinetics and thermodynamics of the exchange between this compound and various thiols could reveal the influence of its specific alkyl groups on the reaction equilibrium and rates.
Novel Coordination Chemistry and Materials Design Principles
The sulfur atoms in this compound, with their lone pairs of electrons, are excellent donors for coordinating with metal centers, opening avenues for new materials. mdpi.com
Coordination Complexes: Dithiaalkanes are known to act as bridging ligands, forming bimetallic complexes. researchgate.net Future research could explore the synthesis of mono- and bimetallic complexes with this compound and various transition metals. The steric bulk of the 2-methylpropyl groups would likely influence the geometry and stability of the resulting coordination compounds. Studies on related dithiaalkane complexes have shown that the coordination can activate the ligand for photosubstitution reactions. researchgate.net
Materials Design: The ability of dithiaalkanes to form structured complexes makes them interesting building blocks for advanced materials.
Metal-Organic Frameworks (MOFs): While oxalate-based ligands are more common in MOFs, the flexibility and coordination ability of dithiaalkanes could be exploited to create novel, sulfur-containing frameworks with unique electronic or catalytic properties. diva-portal.org
Self-Assembled Monolayers (SAMs): Disulfides are known to form self-assembled monolayers on metal surfaces, particularly gold. Investigating the self-assembly behavior of this compound could lead to new surface modification techniques with applications in electronics and sensors.
A potential area of investigation is the synthesis of bimetallic complexes where this compound acts as a bridging ligand, as shown in the table below.
| Metal Precursor | Potential Complex Product | Characterization Methods |
| W(CO)₅THF | (CO)₅W(μ-2,3-dimethyl-4,5-dithiaoctane)W(CO)₅ | IR, ¹H NMR, Elemental Analysis |
| Cr(CO)₅THF | (CO)₅Cr(μ-2,3-dimethyl-4,5-dithiaoctane)Cr(CO)₅ | IR, ¹H NMR, Elemental Analysis |
| ReOCl₃(PPh₃)₂ | Oxorhenium(V) complexes | IR, X-ray Crystallography |
Synergistic Approaches Combining Experimental and Computational Methodologies for Comprehensive Understanding
A comprehensive understanding of this compound will be best achieved through a combination of experimental work and computational modeling. mdpi.com
Computational Modeling:
Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to predict molecular structures, vibrational frequencies, and reaction energetics. researchgate.net For this compound, DFT could be used to calculate the S-S bond dissociation energy, predict the outcomes of oxidation reactions, and analyze the electronic structure of its coordination complexes. acs.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with other molecules or surfaces. researchgate.net This could be particularly useful for studying its behavior in self-assembled monolayers or as a ligand in a larger complex.
Experimental Validation: Computational predictions should be validated by experimental data. Key experimental techniques would include:
Spectroscopy: NMR and IR spectroscopy to confirm the structure of synthesized compounds and their reaction products. researchgate.net
Calorimetry: Techniques like differential scanning calorimetry (DSC) and bomb calorimetry can be used to determine thermodynamic properties such as heats of fusion and formation. acs.org
Electrochemical Methods: Cyclic voltammetry and electrochemical impedance spectroscopy can be used to study the redox properties of the disulfide bond and its coordination complexes. researchgate.net
A synergistic approach could be particularly powerful in understanding structure-property relationships, as demonstrated in studies of corrosion inhibitors where experimental electrochemical data is explained and supported by quantum chemical calculations and MD simulations. wiley.com
| Computational Method | Predicted Property for this compound | Experimental Verification Technique |
| DFT (e.g., B3LYP) | S-S Bond Dissociation Energy | Photolysis studies, Mass Spectrometry |
| DFT/QTAIM | Analysis of non-covalent interactions in complexes | X-ray Crystallography |
| MD Simulations | Adsorption energy and orientation on a metal surface | Surface Plasmon Resonance, AFM |
| G4/LCCSD(T) | Standard enthalpy of formation | Combustion Calorimetry |
Broader Impact on Specialized Chemical Fields and Interdisciplinary Research Initiatives
The study of this compound, as a model unsymmetrical disulfide, could have impacts across several specialized fields.
Medicinal and Bioorganic Chemistry: Organosulfur compounds are a significant class of therapeutic agents. nih.gov Disulfide bonds are critical components of many biologically active molecules and are used as cleavable linkers in drug delivery systems. acs.org While research has focused on compounds from natural sources like garlic, understanding the fundamental chemistry of simpler, synthetic disulfides is crucial. nih.gov Future work could explore if this compound or its derivatives exhibit any interesting biological activity or could serve as scaffolds for new bioactive compounds.
Materials Science: As mentioned, the coordination chemistry of dithiaalkanes is a promising area. Research into dithiaalkane-based catalysts for reactions like the chlorination of phenols has shown that the length and structure of the alkane chain can significantly influence selectivity. mdpi.com Investigating this compound as a ligand or catalyst in organic synthesis could lead to new, highly selective catalytic systems.
Flavor Chemistry: Many simple organosulfur compounds, including dialkyl disulfides, are known flavor components in foods. femaflavor.org While this compound itself is not listed as a known flavoring agent, the study of its properties could contribute to the broader understanding of how structure relates to sensory perception in sulfur compounds.
Interdisciplinary Initiatives: The comprehensive study of this compound would necessitate an interdisciplinary approach, combining expertise from synthetic organic chemistry, inorganic/materials chemistry, physical chemistry, and computational chemistry. Such initiatives foster a deeper understanding of fundamental chemical principles and can accelerate the discovery of new applications for organosulfur compounds. mmixmanage.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
